(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Core: The synthesis begins with the preparation of 9-ethylcarbazole through a Friedel-Crafts alkylation reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety through a condensation reaction between the cyano-substituted carbazole and a phenylprop-2-enamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole core.
Reduction: Amine derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications like OLEDs. In biological systems, it may interact with specific proteins or nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
9-ethylcarbazole: A precursor in the synthesis of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide.
Carbazole: The parent compound with similar electronic properties but lacking the cyano and enamide functionalities.
Phenylprop-2-enamide derivatives: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to its combination of the carbazole core with cyano and enamide functionalities, providing it with distinct electronic and structural properties that are advantageous in various applications, particularly in organic electronics and materials science.
Properties
IUPAC Name |
(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-27-22-11-7-6-10-20(22)21-15-19(12-13-23(21)27)26-24(28)18(16-25)14-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,28)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSXHTXAZQEEFI-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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